molecular formula C23H20N2 B1268529 4-Methyl-1-trityl-1H-imidazole CAS No. 82594-80-7

4-Methyl-1-trityl-1H-imidazole

Cat. No.: B1268529
CAS No.: 82594-80-7
M. Wt: 324.4 g/mol
InChI Key: GDROHFZOCLUMKN-UHFFFAOYSA-N
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Description

4-Methyl-1-trityl-1H-imidazole is a useful research compound. Its molecular formula is C23H20N2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Copper Corrosion Inhibition

4-Methyl-1-trityl-1H-imidazole and its derivatives have been studied for their potential as corrosion inhibitors, particularly for copper. Kovačević, Milošev, and Kokalj (2017) found that the adsorption bonding of imidazoles plays a significant role in their efficiency as corrosion inhibitors in NaCl solutions. The study suggests that the efficiency of imidazoles, including this compound derivatives, is affected by their molecular structure and bonding to metal surfaces (Kovačević, Milošev, & Kokalj, 2017).

Electrolyte for Fuel Cells

Imidazole derivatives, including 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid, demonstrating high-temperature proton-conducting properties. This research by Schechter and Savinell (2002) highlights the potential application of imidazole derivatives in developing advanced materials for fuel cell technologies (Schechter & Savinell, 2002).

Synthesis of Biological Molecules

The study by Orhan et al. (2019) explored the synthesis and characterization of new 4-Methyl-5-Imidazole Carbaldehyde derivatives. These compounds, derived from 4-methyl-1H-imidazole, are used as building blocks in medicinal chemistry due to their presence in many biologically significant molecules. This research expands the potential applications of imidazole derivatives in pharmaceutical and medicinal chemistry (Orhan, Kose, Alkan, & Öztürk, 2019).

Metal-Based Chemotherapy Against Tropical Diseases

Navarro et al. (2000) discussed the synthesis of copper complexes with imidazole derivatives, including 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole, for potential applications in metal-based chemotherapy against tropical diseases. This research indicates the possible therapeutic applications of imidazole derivatives in developing new treatment strategies (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).

Safety and Hazards

While specific safety and hazard information for “4-Methyl-1-trityl-1H-imidazole” was not found, general safety measures for handling imidazole compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

4-Methyl-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the enzyme’s ability to catalyze reactions, leading to changes in metabolic pathways. Additionally, this compound can interact with proteins involved in signal transduction, potentially modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can induce conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These alterations can have downstream effects on cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes .

Properties

IUPAC Name

4-methyl-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2/c1-19-17-25(18-24-19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDROHFZOCLUMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347141
Record name 4-Methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82594-80-7
Record name 4-Methyl-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-1H-imidazole (36.53 mmol, 1 eq) of was dissolved in 120 mL of dimethylformamide, triethylamine (73.06 mmol, 2 eq.) and chlorotriphenylmethane (40.1 mmol, 1.1 eq) where added. The mixture was stirred for 3.5 h. The precipitate filtered off and was washed by means of ice-cooled dimethylformamide (2×50 mL) and water (2×50 mL). After removal of the solvent the remaining product was dried over P4O10.
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36.53 mmol
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120 mL
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73.06 mmol
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40.1 mmol
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Synthesis routes and methods II

Procedure details

To a solution of 4-methylimidazole (20.0 g) and triethylamine (53.5 ml) in DMF (300 ml), a solution of triphenylchloromethane (71.3 g) in DMF (200 ml) was added dropwise at 0° C. under nitrogen atmosphere. After finishing the dropping, and the mixture was allowed to be at room temperature and the mixture was stirred overnight. Water was added to the mixture, and the precipitated solid was collected by filtration. The obtained solid was washed with water twice and dried under reduced pressure, to give 4-methyl-1-triphenylmethylimidazole (79.1 g) as colorless solid.
Quantity
20 g
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53.5 mL
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71.3 g
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300 mL
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200 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A suspension of triphenylmethyl chloride in anhydrous DMF (100 ml) was slowly added to a stirred solution of 4-methylimidazole (12.30 g) and triethylamine (41.8 ml) in anhydrous DMF (200 ml). After stirring the resultant slurry for ca. 3 h it was added to water (750 ml) and the solid removed by filtration. The solid was dissolved in dichloromethane (500 ml) and residual water separated. The organic solution was dried and evaporated to dryness to give the title compound as a white solid (42.7 g).
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0 (± 1) mol
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100 mL
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12.3 g
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41.8 mL
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200 mL
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750 mL
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Synthesis routes and methods V

Procedure details

A mixture of trityl chloride (17 g), triethylamine (8.5 ml), 4-methylimidazole (5 g) and toluene (40 ml) was stirred at 80° for 4 h and filtered, and the solid material was washed with toluene. It was then partitioned between water and chloroform, and the chloroform solution was separated, dried and combined with the dried toluene filtrate. The combined organic solutions were evaporated to dryness under reduced pressure, and the residue was triturated with diethyl ether to give 4-methyl-1-tritylimidazole, mp. 214°-216°.
Quantity
17 g
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8.5 mL
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5 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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